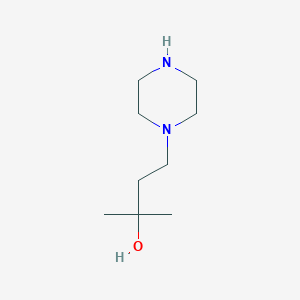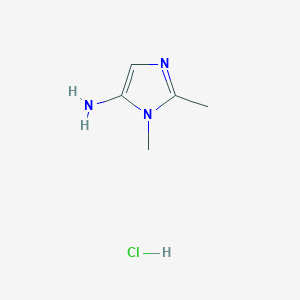
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound belonging to the pyrrolidine family Pyrrolidine derivatives are known for their diverse biological activities and importance in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves multiple steps, beginning with the construction of the pyrrolidine ring. One common method is to start with a chiral precursor, such as an amino acid derivative, and then introduce the fluoromethyl group via nucleophilic substitution. The final step typically involves protecting the hydroxyl group and the carboxyl group to achieve the desired tert-butyl ester.
Typical reaction conditions include the use of bases like potassium carbonate or sodium hydride, polar solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions depending on the step.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for cost, yield, and scalability. Continuous flow reactors and automated synthesis setups are often employed. These methods ensure high reproducibility and efficiency, which is critical for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo a variety of chemical reactions due to its functional groups.
Oxidation: : The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: : The fluoromethyl group can be reduced to a methyl group.
Substitution: : The fluorine atom can be substituted by other nucleophiles like thiols, amines, or halides.
Common Reagents and Conditions Used
Oxidation: : Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles such as sodium thiolate (NaSR) or sodium azide (NaN3).
Major Products Formed
Oxidation: : Fluoromethyl ketone or carboxylic acid derivatives.
Reduction: : Methyl-substituted pyrrolidine derivatives.
Substitution: : Various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it valuable for creating chiral centers in molecules.
Biology
In biological research, it can act as a probe or intermediate in the study of enzyme functions and metabolic pathways. Its fluorinated group is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor ligands.
Medicine
This compound has potential applications in drug development. The fluoromethyl group can enhance the metabolic stability of pharmaceutical compounds, making it an attractive feature for designing new medications.
Industry
In the materials science industry, pyrrolidine derivatives like this one are explored for their potential use in creating polymers and advanced materials with specific properties.
Mecanismo De Acción
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific molecular targets. The fluoromethyl group can form strong interactions with enzymes, potentially inhibiting their activity. The hydroxyl and carboxyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function.
Molecular Targets and Pathways Involved
The compound may target enzymes involved in metabolic pathways, such as kinases or proteases. The exact mechanism can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-hydroxypyrrolidine derivatives: : These compounds share the core structure but differ in the substituents attached to the pyrrolidine ring.
tert-Butyl pyrrolidine carboxylates: : Compounds with similar protecting groups but different functional groups attached to the pyrrolidine ring.
Highlighting its Uniqueness
tert-Butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its specific stereochemistry and the presence of both fluoromethyl and hydroxyl groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (2S,4S)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMMRVKXQOTDV-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)


![N-cyclohexyl-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2940409.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2940420.png)
![5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2940421.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)



